4,6-Di-tert-butylresorcinol
Overview
Description
4,6-Di-tert-butylresorcinol: is an organic compound with the molecular formula C14H22O2. It is a derivative of resorcinol, where two tert-butyl groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Di-tert-butylresorcinol can be synthesized through the alkylation of resorcinol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid or hydrochloric acid is introduced to facilitate the alkylation reaction.
- The reaction mixture is stirred at a controlled temperature, usually around 60-80°C, for several hours.
- The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Resorcinol: is dissolved in a suitable solvent such as dichloromethane.
Tert-butyl alcohol: is added to the solution.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heteropolyacid-based catalysts has been explored to improve selectivity and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Di-tert-butylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Di-tert-butylresorcinol has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: It is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is used as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butylresorcinol primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress and free radical neutralization .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another antioxidant used in food and industrial applications.
4-tert-butylresorcinol: A mono-substituted derivative with similar antioxidant properties.
Comparison:
Uniqueness: 4,6-Di-tert-butylresorcinol is unique due to the presence of two tert-butyl groups, which enhance its steric hindrance and stability compared to mono-substituted derivatives.
Antioxidant Properties: It has superior antioxidant properties compared to some similar compounds due to the increased steric protection provided by the tert-butyl groups.
Properties
IUPAC Name |
4,6-ditert-butylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMXIXXYWHFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063818 | |
Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-06-1 | |
Record name | 4,6-Di-tert-butylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Di-tert-butylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-di-tert-butylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-di-tert-butylresorcinol influence its antioxidant properties?
A1: this compound exhibits significantly stronger antioxidant activity compared to unsubstituted resorcinol. [] This enhanced activity can be attributed to the presence of the two tert-butyl groups at the 4 and 6 positions of the resorcinol ring. These bulky substituents likely provide steric hindrance, protecting the phenolic hydroxyl groups from participating in reactions that could lead to the formation of pro-oxidant species. Additionally, the electron-donating nature of the tert-butyl groups can increase the electron density of the aromatic ring, further stabilizing phenoxyl radicals formed during the antioxidant mechanism.
Q2: What are the challenges in synthesizing mesoporous alumina nanoparticles (MAN) for catalytic applications, and how can this compound be involved?
A2: One significant challenge in synthesizing MAN is controlling particle size and preventing agglomeration. [] Conventional methods often lead to large particles with low surface area, limiting their catalytic efficiency. Research has shown that using organic templates during synthesis can help control particle size and morphology. Additionally, incorporating Brønsted acid precursors, such as sulfuric acid, into the MAN structure can enhance their acidity and catalytic activity.
Q3: Can zeolites be used as catalysts for synthesizing this compound?
A3: Yes, zeolites, particularly modified zeolite beta, have shown promise as catalysts for the Friedel-Crafts alkylation of resorcinol, leading to the formation of this compound. [] Research has demonstrated that modifying zeolite beta by adjusting the SiO2/Al2O3 ratio and incorporating niobium oxide can significantly influence its acidity and, consequently, its catalytic activity and selectivity for this compound.
Q4: How does copper(II) mediate the oxidation of this compound?
A4: While copper(II)-mediated oxidation of phenols typically results in oxidative coupling, this compound undergoes direct oxygenation in the presence of copper(II). [] This unique reactivity is attributed to the tert-butyl substituents, which influence the electronic properties and reactivity of the resorcinol ring. The proposed mechanism involves the formation of a copper(II)-resorcinolate complex, which exists in equilibrium with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen, leading to oxygenation at the activated positions of the resorcinol ring.
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